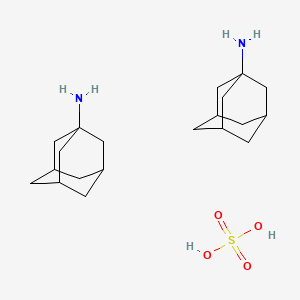

Amantadine Sulfate

Description

This compound is the sulfate salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.

See also: Amantadine (has active moiety); Amantadine Hydrochloride (related).

Properties

IUPAC Name |

adamantan-1-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWTWSQFJLXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953416 | |

| Record name | Sulfuric acid--adamantan-1-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31377-23-8 | |

| Record name | Amantadine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--adamantan-1-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMANTADINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Amantadine Sulfate in Parkinson's Disease: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the complex and multifaceted mechanism of action of amantadine sulfate in the treatment of Parkinson's disease. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding of amantadine's engagement with key neurotransmitter systems, supported by quantitative data, detailed experimental methodologies, and visual representations of its activity in relevant signaling pathways.

Executive Summary

Amantadine's therapeutic efficacy in Parkinson's disease, particularly in managing levodopa-induced dyskinesia, stems from a combination of pharmacological actions. While initially recognized for its dopaminergic properties, it is now understood that its primary role involves the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors. Furthermore, emerging evidence points to its interaction with other targets, including inward-rectifying potassium (Kir2) channels and sigma-1 receptors, contributing to its clinical profile. This guide will dissect these mechanisms, presenting the supporting experimental evidence.

Core Mechanisms of Action

Amantadine's therapeutic effects in Parkinson's disease are not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple neuronal targets.

NMDA Receptor Antagonism

A principal mechanism of amantadine is its action as a weak, non-competitive antagonist at the NMDA receptor.[1] By binding to the phencyclidine (PCP) site within the ion channel, amantadine blocks the influx of Ca2+, which is thought to be a key factor in the development of levodopa-induced dyskinesia.[2] This action is characterized by a low affinity and rapid channel blocking and unblocking kinetics.[3] Interestingly, amantadine's inhibitory effect is not solely through channel blockade; it also accelerates channel closure, thereby stabilizing the closed state of the NMDA receptor.[4][5]

Modulation of Dopaminergic Systems

Amantadine exerts a significant influence on dopamine neurotransmission through multiple avenues:

-

Dopamine Release: Studies have demonstrated that amantadine can enhance the release of dopamine from nerve terminals.[2][6]

-

Dopamine Reuptake Inhibition: Amantadine has been shown to inhibit the reuptake of dopamine, thereby increasing its synaptic availability.[2][7] This effect, however, is considered weak.[1]

-

Dopamine Receptor Hypersensitivity: Repeated administration of amantadine has been observed to induce a state of hypersensitivity in striatal dopamine transmission.[8]

Anticholinergic Effects

While amantadine exhibits clinical anticholinergic-like side effects such as dry mouth and urinary retention, studies have not demonstrated direct binding to muscarinic receptors.[6][9] It is a competitive inhibitor of [3H]-quinuclidinyl benzilate binding to the muscarinic receptor, but antagonizes the effects of acetylcholine in a non-competitive manner.[10]

Emerging Mechanisms

Recent research has identified additional targets that may contribute to amantadine's therapeutic profile:

-

Inward-Rectifying Potassium (Kir2) Channel Inhibition: At therapeutically relevant concentrations, amantadine has been found to preferentially block Kir2 channels in striatal spiny projection neurons.[11][12][13] This action is proposed to enhance the integration of excitatory synaptic potentials.[12][13]

-

Sigma-1 Receptor Binding: Amantadine is a potent ligand for sigma-1 receptors, which are involved in modulating dopamine release and may play a role in neuroprotection.[14][15]

Quantitative Data

The following tables summarize the key quantitative data regarding amantadine's interaction with its various targets.

Table 1: Amantadine Binding Affinities (Ki) and IC50 Values for NMDA Receptors

| Parameter | Value (µM) | Brain Region/Cell Type | Reference |

| Ki (PCP binding site) | 10 | Not Specified | [3] |

| IC50 | 641-648 | Striatal Spiny Projection Neurons | [12][13] |

| IC50 | 38.9 (in 5 µM NMDA) | Cultured Rat Cortical Neurons | [4] |

| IC50 | 50.5 (in 30 µM NMDA) | Cultured Rat Cortical Neurons | [4] |

| IC50 | 88.5 | Not Specified | [16] |

| IC50 | 54.3 (in 1000 µM NMDA) | Cultured Rat Cortical Neurons | [4] |

| Kd (open channel) | 110 | NMDA Receptors | [4] |

Table 2: Amantadine IC50 Values for Kir2 Channels

| Parameter | Value (µM) | Cell Type | Reference |

| IC50 | 29 | Striatal Spiny Projection Neurons | [13] |

| IC50 | 38.3 | CHO-K1 cells expressing Kir2.1 | [13] |

Table 3: Amantadine Binding Affinity (Ki) for Sigma-1 Receptors

| Parameter | Value (µM) | Brain Region | Reference |

| Ki | 20.25 | Post-mortem Human Frontal Cortex | [15] |

Table 4: Effects of Amantadine on Striatal Dopamine Levels

| Experimental Condition | Effect | Animal Model | Reference |

| Local application (1 mM) | Significant increase in extracellular dopamine | Rat | [7] |

| Pretreatment (30 mg/kg) with L-DOPA | 250% increase in cumulative extracellular dopamine | 6-OHDA-lesioned rats | [17] |

Experimental Protocols

This section details the methodologies for key experiments that have elucidated the mechanisms of action of amantadine.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Blockade

-

Objective: To measure the inhibitory effect of amantadine on NMDA receptor-mediated currents.

-

Cell Preparation: Acutely isolated or cultured neurons (e.g., rat hippocampal or cortical neurons) or cell lines expressing specific NMDA receptor subunits (e.g., HEK293 cells) are used.[4][18]

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The membrane potential is held at a negative potential (e.g., -67 mV or -100 mV).[4][18]

-

NMDA Receptor Activation: NMDA receptors are activated by rapid application of a solution containing NMDA (e.g., 5-100 µM) and a co-agonist, glycine (e.g., 3-10 µM).[4][18]

-

Amantadine Application: Amantadine is applied at various concentrations to the recording chamber, and the resulting inhibition of the NMDA-evoked current is measured.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value of amantadine. The voltage dependency of the block can also be assessed by applying voltage steps.[19]

In Vivo Microdialysis for Striatal Dopamine Measurement

-

Objective: To measure the effect of amantadine on extracellular dopamine levels in the striatum of living animals.

-

Animal Model: Typically, rats are used. For Parkinson's disease models, animals may be lesioned with 6-hydroxydopamine (6-OHDA).[3][17]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Amantadine Administration: Amantadine can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.[3][7]

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular dopamine concentrations are calculated as a percentage of the baseline levels.

Radioligand Binding Assay for Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of amantadine for a specific receptor (e.g., NMDA receptor PCP site, sigma-1 receptor).

-

Tissue Preparation: Brain tissue from a specific region (e.g., frontal cortex) is homogenized.[15]

-

Incubation: The homogenate is incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) in the presence of varying concentrations of amantadine.[15]

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The Ki value for amantadine is calculated using the Cheng-Prusoff equation, which relates the IC50 of amantadine to the concentration and affinity of the radioligand.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to amantadine's mechanism of action.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Amantadine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypersensitivity of dopamine transmission in the rat striatum after treatment with the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Interactions of amantadine with the cardiac muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Striatal Kir2 K+ channel inhibition mediates the antidyskinetic effects of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI - Striatal Kir2 K+ channel inhibition mediates the antidyskinetic effects of amantadine [jci.org]

- 13. JCI - Striatal Kir2 K+ channel inhibition mediates the antidyskinetic effects of amantadine [jci.org]

- 14. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Amantadine increases L-DOPA-derived extracellular dopamine in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Synthesis of Novel Amantadine Sulfate Derivatives: A Technical Guide for Researchers

Introduction

Amantadine, a tricyclic amine of the adamantane family, was initially developed as an antiviral agent for the treatment of influenza A.[1] Subsequently, it has been repurposed for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] The unique cage-like structure of the adamantane moiety provides a versatile scaffold for chemical modification, leading to the exploration of novel derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis of novel amantadine derivatives, focusing on Schiff bases, amides, and thiazole conjugates. It is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new chemical entities based on the amantadine core.

Synthetic Strategies and Methodologies

The primary amino group of amantadine serves as a key functional handle for derivatization. Various synthetic routes have been developed to introduce diverse functionalities, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Synthesis of Amantadine Schiff Base Derivatives

The condensation reaction between the primary amine of amantadine and various aldehydes or ketones is a straightforward method to generate a wide array of Schiff base derivatives. These derivatives have shown promise as antiviral and enzyme inhibitory agents.[3]

Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives (AD1–AD11) [3]

-

Dissolve amantadine (1 mmol) in 30 mL of methanol.

-

Add the desired aromatic aldehyde or ketone (1 mmol) to the solution.

-

Add a catalytic amount of concentrated acetic acid.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitated product.

-

Recrystallize the crude product from methanol to obtain the pure Schiff base derivative.

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of amantadine Schiff base derivatives.

Synthesis of Amantadine Amide Derivatives

Amide coupling reactions are another common strategy to derivatize amantadine. These reactions typically involve the acylation of the amino group with carboxylic acids, acid chlorides, or activated esters. Amide derivatives of amantadine have been investigated as prodrugs and for their potential in treating neurological disorders.[4][5]

Experimental Protocol: Synthesis of N-(1-adamantyl)-formamide [6]

-

Add 1-bromoadamantane (0.3 mol) to formamide (2.7 mol) at 75 °C with stirring.

-

Slowly add concentrated sulfuric acid (1.65 mol) dropwise to the mixture.

-

Heat the reaction to 85 °C and maintain this temperature for 5.5 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (350 mL) and stir at 0–5 °C for 1 hour.

-

Filter the resulting white precipitate and wash with cool water to obtain N-(1-adamantyl)-formamide.

Experimental Protocol: Synthesis of Amantadine Hydrochloride from N-(1-adamantyl)-formamide [6]

-

Hydrolyze the N-(1-adamantyl)-formamide intermediate with an aqueous solution of HCl.

-

The resulting amantadine can then be isolated as the hydrochloride salt.

Synthesis of Amantadine-Thiazole Derivatives

The incorporation of a thiazole ring system into the amantadine scaffold has yielded compounds with potent enzyme inhibitory activity, particularly against urease, α-amylase, and α-glucosidase.[7]

Experimental Protocol: General Procedure for the Synthesis of Amantadine-based N-aryl amino thiazoles [7]

-

Synthesis of N-Adamantyl-3-oxobutanamide: Reflux amantadine (1 mmol) with methyl acetoacetate under solvent-free conditions for 3 hours. Extract the product with ethyl acetate.

-

Synthesis of N-adamantyl-2-bromo-3-oxobutanamide: Dissolve the product from the previous step in ethanol and add bromine (1.2 mmol) diluted with acetic acid dropwise at 0 °C. Stir for 20 minutes. Filter the white precipitate and recrystallize from ethanol.

-

Cyclization to form Thiazole Derivatives: React the bromo-intermediate (1 mmol) with the appropriate synthesized hydrolyzed phenyl thiourea (1 mmol) in ethanol and reflux for 2 hours. The product precipitates upon aqueous workup and is purified by recrystallization from ethanol.

Experimental Workflow for Thiazole Derivative Synthesis

Caption: Synthetic workflow for amantadine-thiazole derivatives.

Biological Activities and Mechanisms of Action

Novel amantadine derivatives have been investigated for a variety of therapeutic applications, with mechanisms of action that are often distinct from the parent drug.

Antiviral Activity

The primary antiviral mechanism of amantadine against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating and replication.[8][9] However, the emergence of resistant strains has necessitated the development of new derivatives. Some novel amantadine analogs have been shown to inhibit amantadine-resistant influenza A viruses through alternative mechanisms, such as disrupting the colocalization of viral M2 and M1 proteins, which is crucial for viral assembly and budding.[10]

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

Caption: Mechanism of amantadine derivatives inhibiting the M2 proton channel.

Enzyme Inhibition

Amantadine derivatives have demonstrated significant inhibitory activity against various enzymes, including urease, α-amylase, and α-glucosidase.[7][11] This suggests their potential for the treatment of conditions such as peptic ulcers (caused by urease-producing bacteria) and diabetes.

-

Urease Inhibition: Thiourea derivatives of amantadine have been shown to be potent urease inhibitors, with activity exceeding that of the standard inhibitor, thiourea.[11]

-

α-Amylase and α-Glucosidase Inhibition: Amantadine-thiazole conjugates have exhibited significant inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. This positions them as potential candidates for the development of new anti-diabetic agents.[7]

Neurological Applications

The therapeutic effects of amantadine in Parkinson's disease are attributed to its ability to modulate dopaminergic and glutamatergic neurotransmission.[12] It is known to act as a weak, non-competitive antagonist of the NMDA receptor.[13] Novel derivatives are being explored to enhance these neuroprotective and symptomatic effects with potentially fewer side effects.

Data Presentation

The following tables summarize the quantitative data for representative novel amantadine derivatives.

Table 1: Antiviral Activity of Amantadine Schiff Base Derivatives [3]

| Derivative Code | Substituent on Aldehyde/Ketone | Antiviral Activity Titer |

| AD2 | 2-hydroxy | 8 (Highly Strong) |

| AD3 | 4-hydroxy | 8 (Highly Strong) |

| AD9 | 4-nitro | 16 (Strong) |

| AD10 | 2-nitro | 32 (Strong) |

| AD11 | 4-chloro | 32 (Strong) |

| Amantadine | - | 1024 (Non-viral) |

Table 2: Enzyme Inhibitory Activity of Amantadine-Thiazole Derivatives (IC₅₀ in µM) [7]

| Compound | Urease | α-Amylase | α-Glucosidase |

| 6a | 1.10 ± 0.01 | 1.22 ± 0.05 | 1.32 ± 0.04 |

| 6c | 1.25 ± 0.02 | 1.45 ± 0.02 | 1.55 ± 0.02 |

| 6d | 1.35 ± 0.03 | 1.55 ± 0.03 | 1.65 ± 0.03 |

| 6e | 1.45 ± 0.04 | 1.65 ± 0.04 | 1.75 ± 0.04 |

| Thiourea (Std.) | 21.34 ± 0.12 | - | - |

| Acarbose (Std.) | - | 1.90 ± 0.06 | 1.80 ± 0.05 |

Table 3: Urease Inhibitory Activity of Acyl/Aroyl Thiourea Derivatives of Amantadine (IC₅₀ in µM) [11]

| Compound | R Group | IC₅₀ ± SEM |

| 3a | 4-Fluorophenyl | 1.15 ± 0.01 |

| 3d | 2-Chlorophenyl | 1.10 ± 0.02 |

| 3j | n-Heptyl | 0.95 ± 0.01 |

| Thiourea (Std.) | - | 22.30 ± 0.15 |

Conclusion

The amantadine scaffold continues to be a valuable starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse libraries of amantadine derivatives. The promising antiviral, enzyme inhibitory, and neurological activities of these novel compounds warrant further investigation and optimization for the development of next-generation therapeutics. The detailed experimental protocols and structured data presented herein are intended to facilitate these research endeavors.

References

- 1. Antiglycoxidative properties of amantadine – a systematic review and comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]

- 8. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]

- 9. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition [mdpi.com]

A Technical Guide to the Antiviral Properties of Amantadine Sulfate Against Influenza A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antiviral agent amantadine sulfate, focusing on its mechanism of action, quantitative efficacy, resistance profiles, and the experimental protocols used for its evaluation against influenza A virus. While historically significant, the clinical utility of amantadine has been severely diminished due to widespread viral resistance.[1][2][3]

Mechanism of Action: Targeting the M2 Proton Channel

Amantadine's antiviral activity is highly specific to influenza A viruses, as it targets the viral M2 protein, a homotetrameric ion channel embedded in the viral envelope.[4][5] Influenza B viruses lack the M2 protein and are therefore not susceptible to amantadine.[6][7]

The M2 protein functions as a pH-activated proton channel, crucial for two main stages of the viral replication cycle:

-

Viral Uncoating: Upon entry into the host cell via endocytosis, the endosome becomes acidified. The M2 channel allows protons (H+) to flow from the endosome into the virion's interior.[8][9] This acidification weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) core, an essential step for the release of the viral genome into the cytoplasm for replication.[8][10]

-

Viral Assembly: During the late stages of replication, the M2 protein helps to equilibrate the pH across the trans-Golgi network, which is necessary for the proper processing and maturation of the viral hemagglutinin (HA) protein.[8]

This compound exerts its inhibitory effect by acting as a non-competitive blocker of the M2 ion channel.[11] It binds to a high-affinity site within the channel's pore, physically occluding it and preventing the influx of protons.[12][13] This blockage halts the viral uncoating process, effectively trapping the viral genome within the endosome and preventing the initiation of replication.[4][14]

References

- 1. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]

- 2. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. orpdl.org [orpdl.org]

- 4. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The treatment of influenza with antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]

- 10. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amantadine - Wikipedia [en.wikipedia.org]

- 12. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. On the mechanism of inhibition of influenza virus replication by amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Amantadine Sulfate as an N-methyl-D-aspartate (NMDA) Receptor Antagonist: A Technical Guide

Abstract: This document provides a detailed examination of amantadine sulfate's role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Initially recognized for its antiviral properties and later for its efficacy in Parkinson's disease, amantadine's therapeutic effects in neurology are largely attributed to its interaction with the glutamatergic system.[1][2] This guide elucidates its unique mechanism of action, binding site characteristics, and pharmacodynamic properties. We present quantitative data from key studies, detail the experimental protocols used for its characterization, and provide visual diagrams of its interaction with the NMDA receptor signaling pathway and the experimental workflows used to study it. This paper is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of amantadine's function as an NMDA receptor antagonist.

Core Mechanism of NMDA Receptor Antagonism

Amantadine exerts its effects on the NMDA receptor through a multi-faceted mechanism characterized by low affinity, voltage-dependency, and rapid kinetics. It is classified as a weak, non-competitive antagonist.[2][3]

Uncompetitive, Open-Channel Blockade

Amantadine's antagonism is use-dependent, meaning it can only access its binding site when the NMDA receptor channel is in an open conformation. This requires the prerequisite binding of both the neurotransmitter glutamate and a co-agonist (glycine or D-serine) to the receptor. Once the channel is open, amantadine enters the ion pore and physically occludes the passage of ions such as Ca²⁺ and Na⁺.[4] This form of blockade is non-competitive because amantadine does not compete with glutamate or glycine for their binding sites.[3][5]

The "Trapping Block" Phenomenon

Amantadine is a "trapping" channel blocker.[4][6] This means that once bound within the ion channel, the channel can close, "trapping" the amantadine molecule inside. The blocker can then only dissociate after the channel re-opens upon subsequent synaptic activation.[6][7] However, studies have shown that amantadine exhibits "partial trapping," where a fraction of blocked channels release the drug even after channel closure, a characteristic that distinguishes it from more potent trapping blockers like MK-801.[7] This property may influence its therapeutic effects and modulation of excitatory postsynaptic potentials.[6][7]

Unique Action: Acceleration of Channel Closure

A defining and unusual characteristic of amantadine's mechanism is its ability to accelerate the closure of the NMDA receptor channel gate once it is bound within the pore.[1][8][9][10] While it does inhibit current by physically blocking the open channel, its primary inhibitory action at therapeutically relevant concentrations stems from this stabilization of the channel's closed states.[1][8][10] This reduces the total time the channel spends in an open, ion-conducting state, thereby diminishing the overall ion influx. This unique gating modulation may contribute to its favorable clinical safety profile compared to other NMDA antagonists.[1]

Binding Site and Molecular Interactions

Amantadine binds to a site located deep within the pore of the NMDA receptor's ion channel.[4] This is the same binding site utilized by other non-competitive antagonists such as phencyclidine (PCP) and dizocilpine (MK-801).[4][11]

The affinity of amantadine for this site is relatively low. Structural comparisons with its derivative, memantine, reveal the basis for this. Memantine possesses two additional methyl groups compared to amantadine's adamantane cage structure.[12] These methyl groups interact with hydrophobic pockets within the channel, formed by residues such as A645 on the GluN1 subunit and A644 on the GluN2B subunit, significantly increasing binding affinity.[12] The absence of these groups in amantadine results in a lower affinity, with some studies suggesting it is approximately 20 times lower than that of memantine.[11]

Quantitative Pharmacodynamics

The interaction of amantadine with the NMDA receptor has been quantified through various electrophysiological and binding studies. The data highlight its characteristics as a low-affinity antagonist.

| Parameter | Value | Condition / Receptor Type | Source |

| IC₅₀ | ~39 µM | Neuronal receptors at -67 mV | [6][7] |

| IC₅₀ | ~35 µM | Not specified | [5] |

| K_d_ (Open State) | 110 µM | NMDA-activated single channels | [1] |

| Blocking Rate (k+) | 40.8 µM⁻¹s⁻¹ | Single-channel patch-clamp | [1] |

Key Experimental Protocols

The characterization of amantadine's antagonistic properties relies on precise biophysical and biochemical techniques.

Electrophysiology: Patch-Clamp Technique

Patch-clamp electrophysiology is the cornerstone method for studying ion channel blockers like amantadine.

-

Objective: To measure the flow of ions through single or populations of NMDA receptor channels and determine the kinetic and affinity parameters of amantadine's block.

-

Methodology:

-

Cell Preparation: Experiments are typically performed on cultured neurons (e.g., rat cortical neurons) or cell lines (e.g., Chinese Hamster Ovary - CHO) engineered to express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A).[6][7]

-

Recording Configuration:

-

Whole-Cell Recording: A glass micropipette forms a tight seal with the entire cell membrane, allowing for the measurement of the sum of currents from all NMDA receptors on the cell. This configuration is used to determine parameters like the IC₅₀.[7] NMDA-activated currents are elicited by applying agonists, and the reduction in current upon co-application of amantadine is measured.

-

Outside-Out Patch Recording: A small patch of the cell membrane is excised with the micropipette, with the extracellular side of the receptors facing outwards. This allows for the study of single-channel currents.[1]

-

-

Data Acquisition: In the presence of NMDA and glycine, brief, flickering closures interrupting the normal channel openings are observed when amantadine is applied.[1] The frequency and duration of these events are measured at various amantadine concentrations.

-

Analysis: Open-time and closed-time histograms are generated. The concentration-dependent increase in the frequency of brief closures is used to calculate the blocking rate (k+), while the dissociation constant (Kd) and IC₅₀ are derived from concentration-response curves.[1]

-

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine amantadine's binding affinity for the MK-801/PCP site within the NMDA receptor channel.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing NMDA receptors are isolated via centrifugation.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the site of interest, typically [³H]MK-801.

-

Competition: The incubation is performed in the presence of varying concentrations of unlabeled amantadine. Amantadine competes with [³H]MK-801 for the binding site.

-

Separation and Counting: The bound and free radioligand are separated (e.g., by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Analysis: The concentration of amantadine that inhibits 50% of the specific binding of [³H]MK-801 (its IC₅₀) is determined. This value can be converted to an inhibition constant (Ki) to reflect the binding affinity. Studies show a good correlation between potencies determined by this method and those from patch-clamp recordings.[13]

-

Visualized Signaling Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

References

- 1. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amantadine | NMDA receptor Antagonist | Hello Bio [hellobio.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block | Journal of Neuroscience [jneurosci.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 12. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Amantadine Sulfate for Fatigue in Multiple Sclerosis Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatigue is a debilitating symptom of multiple sclerosis (MS), significantly impacting the quality of life for a majority of patients. Amantadine sulfate, a drug with a complex pharmacological profile, has been used off-label to manage MS-related fatigue, though its efficacy and underlying mechanisms remain incompletely understood. This technical guide provides a comprehensive overview of the investigation of this compound for fatigue in preclinical models of MS, primarily focusing on the experimental autoimmune encephalomyelitis (EAE) model. It details experimental protocols for inducing EAE and assessing fatigue-like behaviors in rodents, summarizes the available quantitative and qualitative data on the effects of amantadine, and explores the potential signaling pathways involved. This guide is intended to serve as a resource for researchers and drug development professionals working to elucidate the therapeutic potential of amantadine and to develop novel treatments for MS-related fatigue.

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). Fatigue is one of its most common and disabling symptoms, affecting up to 80% of individuals with MS.[1] Despite its high prevalence and significant impact, the pathophysiology of MS-related fatigue is not fully understood, and therapeutic options are limited.

Amantadine, an antiviral agent also used in the treatment of Parkinson's disease, has shown some promise in alleviating fatigue in MS patients.[1] However, the evidence from clinical trials is mixed, and its mechanism of action in this context is largely speculative.[2][3] Preclinical research using animal models of MS, such as the experimental autoimmune encephalomyelitis (EAE) model, is crucial for systematically investigating the efficacy of amantadine and dissecting its biological effects.

This whitepaper provides a detailed guide for researchers interested in studying this compound for fatigue in MS models. It covers the essential experimental designs, behavioral assays, and potential molecular pathways that can be explored to build a more robust understanding of amantadine's role in modulating fatigue.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The EAE model is the most widely used animal model for MS and can be induced in various species, with mice and rats being the most common.[4] The choice of antigen and rodent strain determines the disease course (e.g., relapsing-remitting or chronic progressive).[5]

Protocol for Chronic EAE Induction in C57BL/6 Mice:

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Procedure:

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 emulsified in CFA.

-

Administer 200-300 ng of pertussis toxin (PTX) intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTX acts as an additional adjuvant and facilitates the entry of immune cells into the CNS.

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

This compound Administration

-

Dosage: Based on the limited preclinical literature, a dosage of 40 mg/kg of amantadine administered orally (e.g., by gavage) every other day has been used in C57BL/6 mice with EAE.[1] Another study in Lewis rats used a significantly higher dose of 0.3 g/kg/day.[6] Dose-response studies are recommended to determine the optimal therapeutic window.

-

Vehicle Control: A vehicle control group (e.g., receiving phosphate-buffered saline, PBS) should always be included.

-

Timing of Administration: Treatment can be initiated either prophylactically (before or at the time of EAE induction) or therapeutically (after the onset of clinical symptoms).

Behavioral Assays for Fatigue Assessment

Fatigue in animal models is a complex construct to measure. It is often inferred from changes in spontaneous activity, motor performance, and endurance.

This test assesses general locomotor activity and exploratory behavior. A decrease in total distance traveled and rearing frequency can be indicative of fatigue or sickness behavior.

-

Apparatus: A square or circular arena with walls to prevent escape.

-

Procedure:

-

Place the animal in the center of the arena.

-

Allow the animal to explore freely for a defined period (e.g., 5-10 minutes).

-

Use an automated tracking system to record parameters such as:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Number of rearing events

-

-

This test measures motor coordination and endurance. A reduced latency to fall from the rotating rod can suggest motor impairment or fatigue.

-

Apparatus: A rotating rod that can be set at a constant or accelerating speed.

-

Procedure:

-

Train the animals on the rotarod for several days before the actual test.

-

Place the animal on the rotating rod.

-

Record the latency to fall off the rod.

-

Perform multiple trials with adequate rest periods in between.

-

This assay provides a measure of spontaneous activity and motivation over a prolonged period. A reduction in the total distance run can be interpreted as a sign of fatigue.

-

Apparatus: A home cage equipped with a running wheel.

-

Procedure:

-

House animals individually in cages with free access to a running wheel.

-

Use a counter to record the number of wheel revolutions.

-

Monitor running activity continuously over 24-hour periods.

-

This test evaluates muscle strength, which can be affected by fatigue and neurological deficits in EAE.

-

Apparatus: A grip strength meter with a wire grid or bar.

-

Procedure:

-

Allow the animal to grasp the grid or bar with its forelimbs or all four limbs.

-

Gently pull the animal away from the meter until it releases its grip.

-

The meter records the peak force exerted.

-

Perform multiple trials to obtain an average reading.

-

Data Presentation

The following tables summarize the findings from the available literature on the effects of amantadine in EAE models. It is important to note the scarcity of quantitative data specifically on fatigue-related behavioral outcomes.

Table 1: Effects of Amantadine on Clinical Score and Immunological Parameters in EAE Models

| Species/Strain | This compound Dose | Administration Route | Timing of Treatment | Effect on EAE Clinical Score | Immunological Effects | Reference |

| C57BL/6 Mice | 40 mg/kg (every other day) | Oral gavage | Therapeutic | Reduced clinical symptoms in the recovery phase | Significant increase in CD4+CD25+Foxp3+ regulatory T cells | [1] |

| Lewis Rats | 0.3 g/kg/day | Not specified | At onset of symptoms | Not reported | No significant effect on anti-myelin basic protein antibody levels | [6] |

Table 2: Summary of Behavioral Test Outcomes in EAE Models (General - Not Specific to Amantadine Treatment)

| Behavioral Test | Typical Findings in EAE Animals | Potential Interpretation Related to Fatigue |

| Open Field Test | Decreased total distance traveled, reduced rearing | General hypoactivity, sickness behavior, fatigue-like state |

| Rotarod Test | Decreased latency to fall | Motor impairment, reduced endurance, fatigue |

| Voluntary Wheel Running | Reduced daily running distance | Decreased motivation, anhedonia, fatigue |

| Grip Strength Test | Reduced grip strength | Muscle weakness, neuromuscular fatigue |

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which amantadine might alleviate fatigue in MS are not well established. Several potential pathways have been proposed, primarily based on its known pharmacological actions.

Dopaminergic and Noradrenergic Systems

Amantadine is known to enhance dopaminergic and noradrenergic neurotransmission.[1] These neurotransmitter systems are critically involved in regulating arousal, motivation, and motor control. Dysregulation of these pathways is thought to contribute to fatigue.

NMDA Receptor Antagonism and Neuroprotection

Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors can lead to excitotoxicity and neuroinflammation, which are implicated in the pathophysiology of MS and potentially fatigue. By blocking these receptors, amantadine may exert neuroprotective effects.

Immunomodulation

There is evidence to suggest that amantadine may have immunomodulatory properties. An in vitro study showed that amantadine can reduce the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10). In an EAE model, amantadine treatment was associated with an increase in the population of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for investigating this compound for fatigue in an EAE model.

Conclusion and Future Directions

The investigation of this compound for fatigue in MS models is an area that warrants further research. While clinical observations have suggested a potential benefit, the preclinical evidence, particularly regarding fatigue-like behaviors, is currently sparse. The EAE model provides a valuable platform to systematically evaluate the efficacy of amantadine and to explore its mechanisms of action.

Future studies should focus on:

-

Comprehensive Behavioral Phenotyping: Utilizing a battery of behavioral tests to more thoroughly assess fatigue-like behaviors in amantadine-treated EAE animals.

-

Dose-Response Studies: Establishing the optimal therapeutic dose of amantadine for alleviating fatigue in EAE models.

-

Mechanism-Oriented Studies: Combining behavioral assessments with detailed immunological and neurochemical analyses to elucidate the pathways through which amantadine exerts its effects. This could include examining its impact on neurotransmitter levels in key brain regions and its influence on microglial activation and cytokine production within the CNS.

-

Exploring Combination Therapies: Investigating whether amantadine in combination with other immunomodulatory or neuroprotective agents could have synergistic effects on reducing fatigue and overall disease severity in EAE.

By addressing these research questions, we can gain a more definitive understanding of the therapeutic potential of this compound for MS-related fatigue and pave the way for the development of more effective treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Voluntary wheel running delays disease onset and reduces pain hypersensitivity in early experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Progressive Neurological Disability in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Voluntary Wheel Running Reverses Deficits in Social Behavior Induced by Chronic Social Defeat Stress in Mice: Involvement of the Dopamine System [frontiersin.org]

- 5. Failure of amantadine hydrochloride to alter immune responses in the experimental allergic encephalomyelitis model of neuroautoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of amantadine on the production of pro-inflammatory cytokines by stimulated in vitro human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacodynamics of Amantadine Sulfate in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine sulfate, a drug with a rich history spanning antiviral and neurological applications, continues to be a subject of intensive research due to its complex and multifaceted pharmacodynamics within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amantadine's therapeutic effects in a range of CNS disorders, including Parkinson's disease, traumatic brain injury (TBI), and multiple sclerosis (MS)-related fatigue. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document aims to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of amantadine and its derivatives.

Core Pharmacodynamic Mechanisms of Amantadine

Amantadine's efficacy in various CNS disorders stems from its ability to modulate multiple neurotransmitter systems through distinct molecular interactions. The primary mechanisms of action include non-competitive NMDA receptor antagonism, enhancement of dopaminergic neurotransmission, and interactions with sigma-1 and nicotinic acetylcholine receptors.

NMDA Receptor Antagonism

A cornerstone of amantadine's pharmacodynamic profile is its activity as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This action is believed to be crucial for its therapeutic effects, particularly in conditions associated with glutamatergic overactivity.[2]

Mechanism: Amantadine binds to the phencyclidine (PCP) binding site within the NMDA receptor ion channel, leading to a blockade of ion flow.[3] Uniquely, amantadine has been shown to accelerate channel closure while bound, which contributes significantly to its inhibitory action at pharmaceutically relevant concentrations.[4] This modulation of glutamatergic signaling is thought to reduce excitotoxicity and restore a more balanced neurotransmitter environment.

Dopaminergic Modulation

Amantadine exerts a significant influence on the dopaminergic system, a key factor in its efficacy for Parkinson's disease and other movement disorders. Its effects are twofold: promoting dopamine release and inhibiting its reuptake.

Dopamine Release: Studies have demonstrated that amantadine can increase the release of dopamine from presynaptic terminals.[2][5] This effect is thought to be indirect and may involve the modulation of other neurotransmitter systems that influence dopaminergic neuron activity.

Dopamine Reuptake Inhibition: Amantadine also weakly inhibits the reuptake of dopamine, thereby increasing its synaptic concentration and prolonging its action.[2][6]

Sigma-1 Receptor Agonism

Amantadine acts as an agonist at sigma-1 receptors, which are intracellular chaperones involved in regulating calcium signaling and neuronal survival.[7][8] This interaction may contribute to the neuroprotective effects observed with amantadine treatment.[7]

Nicotinic Acetylcholine Receptor Antagonism

Amantadine has been shown to be a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[9][10] This action may play a role in modulating cholinergic signaling and could contribute to both its therapeutic effects and some of its side-effect profile.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of amantadine's binding affinities and inhibitory concentrations across its primary molecular targets.

Table 1: Amantadine Binding Affinities (Ki)

| Receptor/Site | Preparation | Radioligand | Ki (µM) | Reference |

| Sigma-1 Receptor | Rat forebrain homogenates | --INVALID-LINK--SKF-10,047 | 7.44 ± 0.82 | [2] |

| Sigma-1 Receptor | Post-mortem human frontal cortex | --INVALID-LINK---pentazocine | 20.25 ± 16.48 | [11] |

| NMDA Receptor (PCP binding site) | Not Specified | Not Specified | 10 | [3] |

Table 2: Amantadine Inhibitory Concentrations (IC50)

| Receptor/Channel | Preparation | Method | IC50 (µM) | Reference |

| NMDA Receptor | Whole-cell patch clamp | Inhibition of NMDA-evoked currents | ~35 | [12] |

| NMDA Receptor | Whole-cell patch clamp (in 5 µM NMDA) | Inhibition of NMDA-evoked currents | 38.9 ± 4.2 | [4] |

| NMDA Receptor | Whole-cell patch clamp (in 30 µM NMDA) | Inhibition of NMDA-evoked currents | 50.5 ± 11.5 | [4] |

| α7 Nicotinic Acetylcholine Receptor | Cultured hippocampal neurons | Inhibition of ACh-evoked currents | 6.5 | [9] |

| α4β2 Nicotinic Acetylcholine Receptor | Not Specified | Not Specified | 3.44 | [13] |

Table 3: Effects of Amantadine on Neurotransmitter Levels

| Neurotransmitter | Brain Region/Sample | Experimental Model | Amantadine Dose/Concentration | Change in Level | Reference |

| Dopamine | Striatum (extracellular) | Rat (in vivo microdialysis) | 1 mM (local application) | Significant Increase | [6] |

| Dopamine | Striatum | Rat (post-TBI) | 45 or 135 mg/kg for 28 days | Reversed TBI-related decrease | [7] |

| Noradrenaline | Plasma | Healthy human subjects | 100 mg (oral) | Significant Increase | [14] |

| Adrenaline | Plasma | Healthy human subjects | 100 mg (oral) | Significant Decrease | [14] |

| Dopamine | Plasma | Healthy human subjects | 100 mg (oral) | Significant Decrease | [14] |

| Serotonin | Plasma and Platelets | Healthy human subjects | 100 mg (oral) | Significant Decrease | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by amantadine and a typical experimental workflow for preclinical studies.

Caption: Amantadine's multifaceted interactions with key CNS signaling pathways.

Caption: A typical experimental workflow for preclinical evaluation of amantadine in a TBI model.

Detailed Experimental Protocols

In Vivo Microdialysis for Extracellular Dopamine Measurement

Objective: To measure the effect of amantadine on extracellular dopamine levels in the striatum of a living animal.[6][15][16]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Amantadine solution (e.g., 1 mM in artificial cerebrospinal fluid)

-

Anesthetized rats

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the striatum.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Switch the perfusion fluid to one containing amantadine (e.g., 1 mM) and continue collecting dialysate samples.

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Compare the dopamine levels during amantadine perfusion to the baseline levels to determine the effect of the drug.

Dopamine Release Assay using Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

Objective: To assess the effect of amantadine on tonic and bursting dopamine release in striatal brain slices.[17][18]

Materials:

-

Vibratome

-

Recording chamber for brain slices

-

Carbon-fiber microelectrodes

-

FSCV recording system

-

Bipolar stimulating electrode

-

Artificial cerebrospinal fluid (aCSF)

-

Amantadine solution

Procedure:

-

Prepare acute coronal brain slices (e.g., 300 µm thick) containing the striatum from a rat brain.

-

Place a slice in the recording chamber and perfuse with aCSF.

-

Position a carbon-fiber microelectrode in the striatum to detect dopamine.

-

Place a bipolar stimulating electrode near the microelectrode to evoke dopamine release.

-

Apply electrical stimuli (e.g., single pulses for tonic release, trains of pulses for bursting release) and record the resulting dopamine signals using FSCV.

-

After establishing a stable baseline, add amantadine to the perfusion medium.

-

Repeat the electrical stimulation protocol and record the dopamine signals in the presence of amantadine.

-

Compare the amplitude and kinetics of the dopamine signals before and after amantadine application to determine its effect on dopamine release.

Clinical Trial Protocol for Amantadine in MS-Related Fatigue

Objective: To evaluate the efficacy and safety of amantadine for the treatment of fatigue in patients with Multiple Sclerosis.[19][20][21][22][23]

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

Participant Population:

-

Adult patients with a confirmed diagnosis of MS.

-

Expanded Disability Status Scale (EDSS) score within a specified range (e.g., 1.5-4.5).

-

Clinically significant fatigue, as measured by a validated scale (e.g., Fatigue Severity Scale > 4).

Intervention:

-

Participants are randomized to a sequence of treatment periods.

-

Each period consists of treatment with either amantadine (e.g., 100 mg twice daily) or a matching placebo for a defined duration (e.g., 6 weeks).

-

Washout periods (e.g., 2-12 weeks) are included between treatment periods to minimize carryover effects.

Outcome Measures:

-

Primary Outcome: Change in a validated fatigue scale, such as the Modified Fatigue Impact Scale (MFIS).

-

Secondary Outcomes: Measures of cognition (e.g., Symbol Digit Modalities Test), depression (e.g., Beck Depression Inventory-II), and quality of life (e.g., Short-Form 12).

-

Safety Assessments: Monitoring and recording of all adverse events.

Data Analysis:

-

Comparison of the change in the primary outcome measure between the amantadine and placebo treatment periods within subjects.

-

Analysis of secondary outcomes and safety data.

Conclusion

The pharmacodynamics of this compound in the central nervous system are intricate and involve the modulation of multiple key neurotransmitter systems. Its ability to act as an NMDA receptor antagonist, enhance dopaminergic transmission, and interact with sigma-1 and nicotinic acetylcholine receptors provides a strong rationale for its therapeutic utility in a variety of CNS disorders. The quantitative data and experimental protocols presented in this guide offer a foundation for further research aimed at elucidating the full therapeutic potential of amantadine and developing novel, more targeted therapies for complex neurological and psychiatric conditions. Future investigations should focus on further refining our understanding of the interplay between these different mechanisms and identifying patient populations most likely to benefit from amantadine treatment.

References

- 1. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine: release from the brain in vivo by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amantadine for Traumatic Brain Injury—Supporting Evidence and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amantadine inhibits nicotinic acetylcholine receptor function in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amantadine | NMDA receptor Antagonist | Hello Bio [hellobio.com]

- 13. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of amantadine on circulating neurotransmitters in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]

- 19. Amantadine and/or transcranial magnetic stimulation for fatigue associated with multiple sclerosis (FETEM): study protocol for a phase 3 randomised, double-blind, cross-over, controlled clinical trial | BMJ Open [bmjopen.bmj.com]

- 20. Amantadine and/or transcranial magnetic stimulation for fatigue associated with multiple sclerosis (FETEM): study protocol for a phase 3 randomised, double-blind, cross-over, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. A randomized controlled trial of amantadine in fatigue associated with multiple sclerosis. The Canadian MS Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. neurology.org [neurology.org]

Amantadine Sulfate's Effect on Dopamine Release and Reuptake: A Technical Guide

Abstract

Amantadine, a compound initially developed as an antiviral agent, has a well-established, albeit complex, role in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3][4] Its therapeutic efficacy is largely attributed to the modulation of central dopaminergic systems. The pharmacodynamics of amantadine are multifaceted, involving interactions with numerous biological targets that collectively enhance dopamine neurotransmission.[1] This technical guide provides an in-depth analysis of amantadine sulfate's core mechanisms of action, focusing on its dual effects on dopamine release and reuptake. It synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action on Dopaminergic Systems

The overarching effect of amantadine is an increase in the synaptic availability of dopamine. This is achieved through a combination of mechanisms that influence dopamine's release from presynaptic terminals and its clearance from the synaptic cleft. While historically considered an indirect dopamine agonist, its actions are now understood to be more complex, involving direct and indirect modulation of multiple neurotransmitter systems.[2][5]

Enhancement of Dopamine Release

Amantadine facilitates the release of dopamine from presynaptic nerve endings.[2][6][7][8] This is not a simple, direct action but rather the result of its influence on other receptor systems that modulate dopaminergic neuron activity.

-

NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor.[1][3][9] By blocking the NMDA receptor ion channel, amantadine reduces glutamatergic excitotoxicity and indirectly enhances dopaminergic transmission.[6][8] The antagonism of NMDA receptors is considered a key contributor to its ability to increase extracellular dopamine levels in the striatum.[9] However, some evidence suggests this may not be its sole or primary mechanism, as its pharmacological profile differs from other NMDA antagonists, and its dopamine-releasing effects can be paradoxically inhibited by more potent NMDA blockers like MK-801.[9][10]

-

Sigma-1 (σ1) Receptor Agonism: Amantadine binds to and acts as an agonist at σ1 receptors.[11][12] These intracellular receptors are involved in modulating neuronal signaling and dopamine release.[13] Activation of σ1 receptors has been shown to increase dopamine release in the striatum, suggesting this is a significant pathway for amantadine's pro-dopaminergic effects.[1][11]

Inhibition of Dopamine Reuptake

In addition to promoting release, amantadine inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][6][9][14]

-

Dopamine Transporter (DAT) Inhibition: This action is achieved by blocking the dopamine transporter (DAT).[14][15] Studies using fast-scan cyclic voltammetry (FSCV) have demonstrated that amantadine prolongs the presence of dopamine in the extracellular space following stimulation, a direct indicator of reuptake inhibition.[14][16] Co-administration with a potent DAT inhibitor, nomifensine, attenuates the dopamine-enhancing effects of amantadine, further confirming its action at the transporter.[9] It is generally considered a weak reuptake inhibitor.[1]

Other Contributing Mechanisms

-

Increased Dopamine Synthesis: Amantadine has been shown to increase the expression of aromatic amino acid decarboxylase (AADC), the enzyme responsible for the final step in dopamine synthesis from its precursor, L-DOPA.[1][10] An in vitro study demonstrated that a 10 µM concentration of amantadine increased AADC mRNA by 70% in PC12 cells.[10]

-

Neuroprotection and Glial Modulation: Amantadine exerts neuroprotective effects on dopamine neurons through a dual mechanism involving glial cells. It inhibits the activation of microglia, thereby reducing the release of pro-inflammatory factors, and simultaneously increases the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astroglia.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, providing insight into the affinities and effective concentrations of amantadine.

Table 1: Receptor Binding Affinities

| Target Receptor | Ligand Used | Preparation | K_i Value (µM) | Reference(s) |

|---|---|---|---|---|

| Sigma-1 (σ1) Receptor | [3H]-(+)SKF-10,047 | Rat Forebrain Homogenates | 7.44 ± 0.82 | [11][12] |

| NMDA Receptor (PCP Site) | - | - | ~10 |[17] |

Table 2: Effective Concentrations and Doses in Experimental Models

| Experimental Model | Method | Amantadine Concentration/Dose | Observed Effect | Reference(s) |

|---|---|---|---|---|

| In Vivo Microdialysis (Rat Striatum) | Local Perfusion | 1 mM | Significant increase in extracellular dopamine | [9] |

| In Vivo Microdialysis (Rat Striatum) | Systemic Administration | - | Modest dopamine overflow | [18] |

| Fast-Scan Cyclic Voltammetry (Rat Striatal Slices) | Bath Application | - | Prolonged dopamine reuptake; increased release probability | [14][16] |

| Cell Culture (PC12 Cells) | Incubation | 10 µM | 70% increase in AADC mRNA expression | [10] |

| Cell Culture (Primary Midbrain) | Incubation | 30 µM | Neuroprotection against LPS-induced toxicity | [5] |

| Animal Behavior (Rats) | Intraperitoneal Injection | 15-40 mg/kg | Enhanced dopaminergic activity; altered locomotor patterns |[10][19] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate amantadine's effects on dopamine neurotransmission.

In Vivo Microdialysis in Rodent Striatum

-

Objective: To measure the concentration of extracellular dopamine and its metabolites (DOPAC, HVA) in the striatum of a living animal following amantadine administration.

-

Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate or urethane).[18] The animal is placed in a stereotaxic frame.

-

Probe Implantation: A guide cannula is surgically implanted, targeting the striatum. A microdialysis probe (typically 2-4 mm membrane length) is then inserted through the cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant, low flow rate (e.g., 1-2 µL/min).

-

Basal Level Collection: After a stabilization period, perfusate samples (dialysates) are collected at regular intervals (e.g., every 15-20 minutes) to establish a stable baseline of dopamine levels.[20]

-

Drug Administration: Amantadine is administered either systemically (e.g., intraperitoneally) or locally through the perfusion fluid (reverse dialysis).[9]

-

Sample Analysis: Collected dialysates are analyzed, often immediately, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites.

-

Data Expression: Results are typically expressed as a percentage change from the basal levels.

-

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

-

Objective: To measure real-time dopamine release and reuptake dynamics at the sub-second timescale in response to electrical stimulation.

-

Methodology:

-

Brain Slice Preparation: Rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (e.g., 300-400 µm thick) containing the striatum are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously superfused with heated (32-34°C), oxygenated aCSF.

-

Electrode Placement: A carbon-fiber microelectrode is positioned in the dorsal striatum, and a stimulating electrode is placed nearby.[21]

-

Stimulation and Detection: A triangular voltage waveform is applied to the carbon fiber electrode at a high frequency (e.g., 10 Hz). The resulting current from the oxidation and reduction of dopamine is measured. Electrical stimulation (e.g., single pulse or train of pulses) is applied to evoke dopamine release.

-

Drug Application: After stable baseline recordings are established, amantadine is added to the superfusing aCSF.

-

Data Analysis: The collected current data is converted to dopamine concentration. Key parameters analyzed include the peak concentration of released dopamine (indicating release quantity) and the decay rate, often fitted to an exponential function to calculate a time constant (tau, τ), which reflects the rate of dopamine reuptake.[14][22]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Amantadine's multifaceted action on the dopaminergic synapse.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure dopamine.

Experimental Workflow: Fast-Scan Cyclic Voltammetry```dot

Caption: Logical flow of amantadine's dual action on dopamine.

Conclusion

This compound enhances dopaminergic neurotransmission through a sophisticated and synergistic combination of mechanisms. Its ability to concurrently promote the release of dopamine—via NMDA receptor antagonism and σ1 receptor agonism—and inhibit its reuptake via DAT blockade results in a significant elevation of synaptic dopamine levels. Furthermore, its influence on dopamine synthesis and its neuroprotective, anti-inflammatory properties contribute to its overall therapeutic profile. The quantitative data indicate that its actions occur at therapeutically relevant concentrations. A thorough understanding of these distinct yet interconnected pathways, facilitated by robust experimental techniques like in vivo microdialysis and FSCV, is critical for the rational design of novel therapeutics for Parkinson's disease and other disorders of the central nervous system. Future research should aim to further dissect the relative contributions of each mechanism to amantadine's clinical effects.

References

- 1. Amantadine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amantadine | Parkinson's Foundation [parkinson.org]

- 5. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Dopamine: release from the brain in vivo by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 9. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]

- 17. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hypersensitivity of dopamine transmission in the rat striatum after treatment with the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scienceopen.com [scienceopen.com]

- 22. researchgate.net [researchgate.net]

Exploring Amantadine Derivatives as Potential Urease Inhibitors: A Technical Guide